2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
Overview
Description
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A novel one-pot synthesis technique was developed for fully substituted thiophen-2(3H)-ones, demonstrating the versatility of morpholine and thiophene derivatives in synthesizing complex heterocyclic compounds. This method provides moderate to good yields, indicating the potential for efficient production of similar compounds (Zali-Boeini & Pourjafarian, 2012).
Biological and Medicinal Applications
- Morpholine and thiophene derivatives have been studied for their antitumor properties. For instance, tertiary aminoalkanol hydrochlorides derived from morpholine showed potential antitumor activity, highlighting the therapeutic relevance of such compounds in cancer research (Isakhanyan et al., 2016).
- Similarly, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and shown to exhibit potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their utility in developing new antitubercular agents (Marvadi et al., 2019).
Material Science and Corrosion Inhibition
- The application of compounds featuring morpholine and thiophene groups extends to materials science, where they serve as corrosion inhibitors. A study on the corrosion inhibition properties of a Mannich base derived from morpholine and thiophene on mild steel in hydrochloric acid solution demonstrated that such compounds can effectively protect against corrosion, offering valuable insights into their application in protecting metal surfaces (Lavanya, Priya, & Vijaya, 2020).
Properties
IUPAC Name |
2-morpholin-3-yl-1-thiophen-2-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8;/h1-2,5,8,11H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHNOVGWMHQYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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